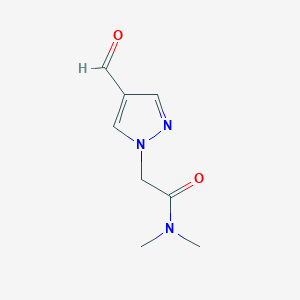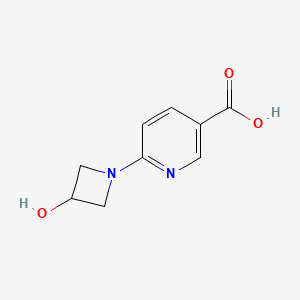
Ethyl-5-Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is used as a building block for various chemical compounds and for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a molecular weight of 197.19. It has a melting point of 216-222°C and a predicted boiling point of 362.9±42.0 °C. The predicted density is 1.308±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Entwicklung neuroprotektiver Wirkstoffe
Diese Verbindung wurde als potenzieller Baustein bei der Synthese neuartiger Verbindungen mit neuroprotektiven Eigenschaften identifiziert . Forscher haben Triazol-Pyrimidin-Hybride mit ähnlichen Strukturen synthetisiert, die vielversprechende Ergebnisse beim Schutz neuronaler Zellen vor Schäden gezeigt haben. Diese Verbindungen könnten entscheidend für die Behandlung neurodegenerativer Erkrankungen und traumatischer Hirnverletzungen sein.
Anwendungen gegen Neuroinflammation
Die entzündungshemmenden Eigenschaften von Derivaten dieser Verbindung wurden untersucht, insbesondere im Zusammenhang mit Neuroinflammation . Durch die Hemmung der Produktion proinflammatorischer Zytokine wie TNF-α in Mikroglia-Zellen können diese Derivate die Entzündung im zentralen Nervensystem potenziell reduzieren und so therapeutische Wege für Erkrankungen wie Multiple Sklerose und Alzheimer-Krankheit bieten.
Antimikrobielle und Antitumor-Synthese
Ethyl-5-Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-carboxylat dient als Vorläufer bei der Synthese von Analoga von Lucanthone . Diese Analoga haben Antitumor- und bakterizide Eigenschaften gezeigt, was auf ihre Verwendung bei der Entwicklung neuer Krebstherapien und Antibiotika hindeutet.
Herstellung von Farbstoffen und fotografischen Chemikalien
Derivate dieser Verbindung reagieren mit Diazoniumsalzen zu Diazoniumverbindungen, die bei der Herstellung von Farbstoffen und fotografischen Chemikalien eine wichtige Rolle spielen . Diese Anwendung ist in der Textil- und Fotoindustrie von Bedeutung für die Herstellung von Farbstoffen und photoreaktiven Substanzen.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese kann diese Verbindung verwendet werden, um eine Vielzahl von strukturell unterschiedlichen Molekülen zu erzeugen . Seine Reaktivität und funktionellen Gruppen machen es zu einem vielseitigen Ausgangsmaterial für die Konstruktion komplexer organischer Verbindungen für Pharmazeutika und Agrochemikalien.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “Ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” are not available, the related compound, Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties . This suggests potential future directions in the development of new antitumor and bactericidal agents.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various cellular targets, including enzymes, receptors, and ion channels, which play crucial roles in cellular function and homeostasis .
Mode of Action
It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
ethyl 5-ethyl-4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-7-6(3)12-10(14)8(9(7)13)11(15)16-5-2/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUKVFYYIJQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1O)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
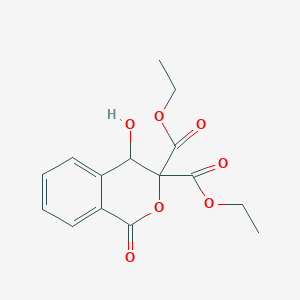
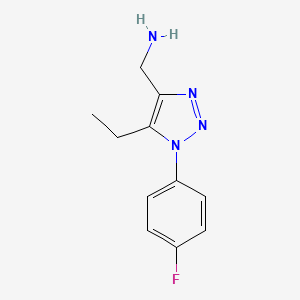
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
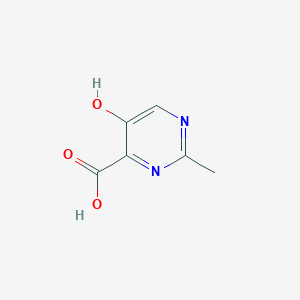
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)


![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)
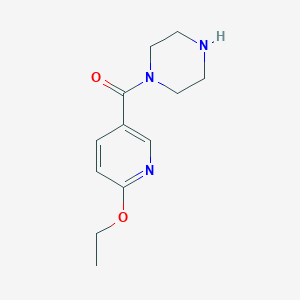
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)

